4-Pyrimidine methanamine

描述

属性

IUPAC Name |

pyrimidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-3-5-1-2-7-4-8-5/h1-2,4H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHXBTKGPUVFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513326 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45588-79-2 | |

| Record name | 1-(Pyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidine methanamine, also known as 4-(aminomethyl)pyrimidine, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine (B1678525) core is a key structural motif in numerous biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its chemical formula, systematic names, and various chemical identifiers.

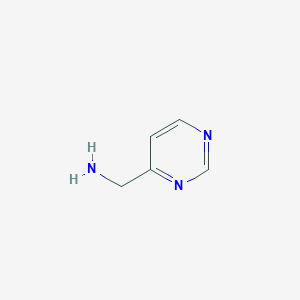

Structure:

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | pyrimidin-4-ylmethanamine[1] |

| CAS Number | 45588-79-2[2] |

| Molecular Formula | C₅H₇N₃[2] |

| SMILES | C1=CN=CN=C1CN[1] |

| InChI Key | AUHXBTKGPUVFCB-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 109.13 g/mol | [2] |

| Appearance | Colorless solid | [3] |

| Boiling Point | 224.3 °C at 760 mmHg | [1] |

| Melting Point | Not available | |

| Density | 1.138 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in water.[3] Soluble in polar solvents.[2] | |

| pKa (Predicted) | 7.46 ± 0.29 | [5] |

| logP (Predicted) | Not available |

Synthesis and Experimental Protocols

Representative Synthetic Workflow

A common approach to synthesizing 4-substituted pyrimidines involves the Prinzbach synthesis or similar cyclization strategies. The following represents a generalized workflow for the synthesis of a 4-aminopyrimidine (B60600) derivative.

Caption: Generalized workflow for the synthesis of 4-aminopyrimidines.

Methodology Outline:

-

Cyclization/Condensation: A suitable 1,3-dicarbonyl compound or a synthetic equivalent (e.g., a β-keto nitrile or a malonate derivative) is reacted with an amidine, such as formamidine, in the presence of a base. This reaction forms the core pyrimidine ring.

-

Functional Group Modification: The resulting substituted pyrimidine may require further chemical modifications to introduce the aminomethyl group at the 4-position. This could involve, for example, the reduction of a nitrile or a carboxylic acid derivative at the 4-position.

-

Purification: The final product is purified using standard laboratory techniques such as crystallization, distillation, or column chromatography to achieve the desired purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of this compound. While a detailed, assigned spectrum is not publicly available, the expected proton signals would include:

-

Pyrimidine Ring Protons: Signals corresponding to the protons on the pyrimidine ring, typically in the aromatic region of the spectrum.

-

Methylene (B1212753) Protons (-CH₂-): A signal for the two protons of the methylene group connecting the amino group to the pyrimidine ring.

-

Amine Protons (-NH₂): A signal for the two protons of the amino group, which may be broad and its chemical shift can be dependent on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (109.13). The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyrimidine ring, providing further structural information.

Role in Drug Discovery and Development

This compound is a key synthetic intermediate in the development of various pharmaceuticals, particularly in the synthesis of kinase inhibitors. The pyrimidine scaffold can mimic the purine (B94841) ring of ATP, allowing molecules containing this moiety to act as ATP-competitive inhibitors of kinases.

Role as a Building Block in Kinase Inhibitor Synthesis

The aminomethyl group of this compound provides a reactive handle for further chemical elaboration, allowing for its incorporation into more complex molecular architectures.

Caption: Logical workflow illustrating the use of this compound in drug synthesis.

This logical workflow highlights how this compound, as a key building block, can be coupled with other reagents and scaffolds to generate complex molecules with potential therapeutic activity, such as kinase inhibitors. The amino group can be readily transformed into an amide, a substituted amine, or other functional groups to explore the structure-activity relationship (SAR) of a new series of compounds.

Conclusion

This compound is a foundational molecule for the synthesis of a wide range of biologically active compounds. Its chemical properties and reactive aminomethyl group make it a versatile tool for medicinal chemists. While detailed experimental protocols and a complete set of physicochemical data are not exhaustively documented in publicly accessible literature, its role as a key intermediate, particularly in the development of kinase inhibitors, is well-established. Further research into the synthesis and applications of this compound will undoubtedly continue to contribute to the discovery of novel therapeutics.

References

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [guidechem.com]

- 3. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Aminomethyl)pyrimidine | 45588-79-2 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-Pyrimidine Methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-pyrimidine methanamine, a crucial building block in medicinal chemistry and drug development. The document details the synthesis of key precursors and outlines the main routes to the target molecule, supported by experimental protocols and quantitative data for comparative analysis.

Introduction

This compound and its derivatives are significant structural motifs found in a variety of biologically active compounds, including antivirals, anticancer agents, and kinase inhibitors. Notably, a substituted form, 4-amino-5-aminomethyl-2-methylpyrimidine, is a key intermediate in the synthesis of Vitamin B1 (Thiamine). The strategic introduction of the aminomethyl group at the 4-position of the pyrimidine (B1678525) ring is a critical step in the synthesis of these complex molecules. This guide explores the most common and effective synthetic strategies to achieve this transformation, focusing on the reduction of nitriles, reductive amination of aldehydes, and nucleophilic substitution of halomethylpyrimidines.

Synthesis of Key Precursors

The efficient synthesis of this compound is highly dependent on the availability of key precursors, primarily pyrimidine-4-carbonitrile (B1589050) and pyrimidine-4-carboxaldehyde.

Pyrimidine-4-carbonitrile is a versatile precursor that can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfone, on the pyrimidine ring with a cyanide salt.

Experimental Protocol: Synthesis of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile

This protocol describes a multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916), which is then converted to a diallyloxy derivative, oxidized to a sulfone, and finally reacted with potassium cyanide.[1]

-

Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in an appropriate solvent, add benzyl (B1604629) alcohol and a strong base such as sodium hydride (NaH). The reaction proceeds smoothly to displace the chloro groups.[1]

-

Oxidation to Sulfone: The resulting 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine is oxidized to the corresponding sulfone using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).[1]

-

Cyanation: The sulfone is then displaced by reacting the intermediate with potassium cyanide (KCN) in a suitable solvent like acetonitrile, often with a phase-transfer catalyst such as 18-crown-6 (B118740) to facilitate the reaction, yielding 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile.[1]

Pyrimidine-4-carboxaldehyde is another critical precursor, which can be prepared by the oxidation of the corresponding alcohol or methyl-substituted pyrimidine.

Experimental Protocol: Oxidation of 4-Hydroxymethylpyrimidine

Chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines can be achieved in good yields to provide the desired aldehyde.[2]

-

Oxidation Reaction: Dissolve the 4-hydroxymethylpyrimidine derivative in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an oxidizing agent, for example, manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is filtered to remove the oxidant, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography.

Experimental Protocol: Riley Oxidation of 4-Methylpyrimidine (B18481)

Alternatively, pyrimidine-4-carboxaldehydes can be prepared from the corresponding 4-methylpyrimidines via Riley oxidation using selenium dioxide (SeO₂).[2]

-

A mixture of the 4-methylpyrimidine and a stoichiometric amount of selenium dioxide in a suitable solvent (e.g., dioxane/water) is heated to reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled, and the precipitated selenium is filtered off.

-

The filtrate is concentrated, and the product is purified, typically by chromatography.

Core Synthesis Pathways for this compound

The primary synthetic routes to this compound from the aforementioned precursors are detailed below.

The catalytic hydrogenation of a nitrile group is a direct and efficient method for the synthesis of primary amines.

-

Reaction Scheme:

Diagram 1. Reduction of 4-Cyanopyrimidine.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

-

Catalyst Preparation: A suspension of Raney Nickel (approximately 100 mg per 5 mmol of nitrile) in a suitable solvent (e.g., methanol (B129727), 3 mL) is prepared in a reaction vessel.[3]

-

Reaction Setup: The pyrimidine-4-carbonitrile (5 mmol) is added to the catalyst suspension.[3]

-

Hydrogenation: The reaction can be carried out using a hydrogen donor like hydrazinium (B103819) monoformate (2 mL), which is added slowly. The reaction is often exothermic and effervescent.[3] Alternatively, the reaction can be performed under a hydrogen gas atmosphere in a pressure vessel.

-

Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.[3]

Reductive amination is a versatile two-step, one-pot process that converts a carbonyl group into an amine.[1]

-

Reaction Scheme:

Diagram 2. Reductive Amination of Pyrimidine-4-carboxaldehyde.

Experimental Protocol: Reductive Amination with Sodium Borohydride (B1222165)

-

Imine Formation: Pyrimidine-4-carboxaldehyde is dissolved in a suitable solvent, typically methanol or ethanol (B145695). An ammonia (B1221849) source, such as ammonium (B1175870) chloride or a solution of ammonia in methanol, is added. The reaction is stirred, often under slightly acidic conditions (pH ~5-6), to facilitate the formation of the imine intermediate.[4][5]

-

Reduction: After a sufficient time for imine formation, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (often 0 °C to room temperature).[5][6] Alternatively, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used in a one-pot procedure where it is present from the beginning of the reaction.[4]

-

Work-up: Once the reduction is complete, the reaction is quenched, for example, by the addition of water. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to give the crude this compound. Purification can be achieved by column chromatography or distillation.

This pathway involves the synthesis of a 4-(halomethyl)pyrimidine, followed by substitution with an amine source. The Gabriel synthesis is a classic method for this transformation, which avoids over-alkylation.[7][8]

-

Reaction Scheme (Gabriel Synthesis):

Diagram 3. Gabriel Synthesis of this compound.

Experimental Protocol: Gabriel Synthesis

-

Synthesis of 4-(Halomethyl)pyrimidine: The precursor 4-(hydroxymethyl)pyrimidine (B30098) can be converted to 4-(chloromethyl)pyrimidine (B49220) using a chlorinating agent like thionyl chloride (SOCl₂).

-

Alkylation of Phthalimide: Potassium phthalimide is reacted with the 4-(halomethyl)pyrimidine in a polar aprotic solvent such as DMF. The mixture is heated to drive the Sₙ2 reaction to completion.[7]

-

Hydrazinolysis: The resulting N-(pyrimidin-4-ylmethyl)phthalimide is then treated with hydrazine hydrate (B1144303) in a protic solvent like ethanol and heated to reflux. This cleaves the phthalimide group, releasing the primary amine.[8]

-

Work-up: After cooling, the phthalhydrazide (B32825) byproduct precipitates and can be removed by filtration. The filtrate is then worked up, typically involving an acid-base extraction to isolate the amine product.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of key precursors and the final product via different pathways.

Table 1: Synthesis of Pyrimidine-4-carbonitrile Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4,6-dichloro-2-(methylthio)pyrimidine | 1. Benzyl alcohol, NaH; 2. m-CPBA; 3. KCN, 18-crown-6 | 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile | 67 (overall) | [1] |

| Aromatic Aldehyde, Malononitrile, Amidine | Sodium Acetate, Water | 4-Amino-5-pyrimidinecarbonitrile | 75-95 | [9] |

Table 2: Synthesis of Pyrimidine-4-carboxaldehyde Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Hydroxymethylpyrimidine | MnO₂ or PCC | Pyrimidine-4-carboxaldehyde | Good | [2] |

| 4-Methylpyrimidine | SeO₂ | Pyrimidine-4-carboxaldehyde | Good | [2] |

Table 3: Synthesis of this compound Derivatives

| Precursor | Method | Reagents | Product | Yield (%) | Reference |

| Pyrimidine-4-carbonitrile | Catalytic Hydrogenation | Raney Ni, Hydrazinium monoformate | This compound | 90-95 | [3] |

| Pyrimidine-4-carboxaldehyde | Reductive Amination | NH₃, NaBH₄ | This compound | High | [5][6] |

| 4-(Halomethyl)pyrimidine | Gabriel Synthesis | 1. K-Phthalimide; 2. Hydrazine | This compound | Good | [7][8] |

Logical Workflow for Synthesis Route Selection

The choice of synthetic pathway often depends on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups on the pyrimidine ring.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The reduction of 4-cyanopyrimidine offers a direct route, while reductive amination of pyrimidine-4-carboxaldehyde provides a versatile method adaptable to various amine sources. The Gabriel synthesis, although multi-step, is a robust method for producing primary amines from halomethyl precursors without over-alkylation. The selection of the optimal pathway will be guided by factors such as precursor availability, cost, scalability, and functional group tolerance. The experimental protocols and comparative data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of pyrimidine-based compounds for pharmaceutical and other applications.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. arkat-usa.org [arkat-usa.org]

Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide

Abstract: This technical guide provides a summary of spectroscopic data relevant to the analysis of 4-pyrimidine methanamine (pyrimidin-4-ylmethanamine). Due to the limited availability of public spectroscopic data for this specific compound, this document presents representative data from a structurally analogous compound, 4-(aminomethyl)pyridine (B121137). The guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these techniques. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, systematically named (pyrimidin-4-yl)methanamine (CAS No: 45588-79-2), is a heterocyclic amine of interest in medicinal chemistry and materials science. The characterization of such molecules is fundamentally reliant on a suite of spectroscopic techniques, including NMR, IR, and MS, which provide detailed insights into molecular structure, functional groups, and molecular weight.

A comprehensive search of public scientific databases indicates a scarcity of published experimental spectroscopic data for this compound. Therefore, this guide utilizes data from the structurally similar compound, 4-(aminomethyl)pyridine (CAS No: 3731-53-1), as a proxy. The pyridine (B92270) ring in this analog is isoelectronic to the pyrimidine (B1678525) ring, and the aminomethyl group is identical, making it a suitable reference for predicting the spectroscopic behavior of this compound.

Spectroscopic Data Summary

The following sections present representative spectroscopic data for 4-(aminomethyl)pyridine. These values are intended to provide a baseline for the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 4-(aminomethyl)pyridine

| Chemical Shift (ppm) | Solvent | Assignment |

| 8.54 | CDCl₃ | Pyridine H-2, H-6[1] |

| 7.25 | CDCl₃ | Pyridine H-3, H-5[1] |

| 3.90 | CDCl₃ | -CH₂-[1] |

| 1.52 | CDCl₃ | -NH₂[1] |

| 8.60 | DMSO-d₆ | Pyridine H-2, H-6[1] |

| 7.41 | DMSO-d₆ | Pyridine H-3, H-5[1] |

| 3.83 | DMSO-d₆ | -CH₂-[1] |

| 2.39 | DMSO-d₆ | -NH₂[1] |

Table 2: ¹³C NMR Data for 4-(aminomethyl)pyridine

| Chemical Shift (ppm) | Solvent | Assignment |

| 150.0 | Chloroform-d | Pyridine C-2, C-6 |

| 149.5 | Chloroform-d | Pyridine C-4 |

| 122.5 | Chloroform-d | Pyridine C-3, C-5 |

| 45.5 | Chloroform-d | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The primary amine and aromatic heterocycle are key features.

Table 3: IR Absorption Bands for 4-(aminomethyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H stretch (primary amine)[2] |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| ~1600 | Strong | C=C and C=N ring stretching |

| 1580-1650 | Medium | N-H bend (scissoring)[3] |

| 1250-1335 | Medium-Strong | Aromatic C-N stretch[3] |

| 665-910 | Strong, Broad | N-H wag[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 4-(aminomethyl)pyridine

| m/z | Relative Intensity | Assignment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M-H]⁺ |

| 91 | Medium | [M-NH₂]⁺ |

| 80 | Medium | [M-CH₂NH₂]⁺ |

| 78 | High | [C₅H₄N]⁺ (pyridyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0 to 200 ppm and a larger number of scans due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, typically using an electron energy of 70 eV. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

-

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

Physical and chemical properties of 4-Pyrimidine methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Pyrimidine methanamine hydrochloride. It includes detailed experimental protocols for key analytical procedures and explores the potential biological significance of this compound, offering valuable insights for its application in research and drug development.

Core Properties and Data

This compound hydrochloride is a synthetic intermediate with potential applications in pharmaceutical synthesis.[1] Its core physicochemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ • HCl | [1] |

| Molecular Weight | 145.6 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 176-178 °C | [2] |

| Boiling Point | 224.3 °C (Predicted, for free base) | [3] |

| Solubility | No quantitative data available. As a hydrochloride salt of an amine, it is expected to be soluble in water and lower alcohols, and poorly soluble in non-polar organic solvents. | |

| pKa | 7.46 ± 0.29 (Predicted for the pyrimidinylmethanaminium ion) | This is a predicted value for the protonated amine. |

| λmax | 244 nm | |

| CAS Number | 45588-79-2 |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. The following sections outline protocols for the synthesis and pKa determination of this compound hydrochloride.

Synthesis of this compound Hydrochloride

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound Hydrochloride.

Experimental Procedure (General):

-

Reaction Setup: A solution of a suitable β-dicarbonyl precursor (e.g., a protected malondialdehyde derivative) is prepared in an appropriate solvent, such as a lower alcohol (e.g., ethanol (B145695) or isopropanol).

-

Addition of Amidine: Formamidine hydrochloride is added to the reaction mixture. The reaction is typically carried out in the presence of a base to neutralize the HCl and liberate the free amidine for the cyclization reaction.

-

Reaction Conditions: The mixture is heated to reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.

-

Characterization: The final product, this compound hydrochloride, is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of this compound can be determined experimentally using potentiometric titration. This method involves titrating a solution of the amine hydrochloride with a standard solution of a strong base and monitoring the pH change.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound hydrochloride of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the this compound hydrochloride solution into a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution and record the initial pH.

-

Add the NaOH solution in small, precise increments from a burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Workflow for pKa Determination:

Caption: Workflow for the experimental determination of pKa.

Biological Significance and Potential Applications

While this compound hydrochloride itself is primarily documented as a synthetic intermediate, the pyrimidine (B1678525) scaffold is a prominent feature in a vast array of biologically active molecules and approved drugs.[5][6][7] Pyrimidine derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Potential as a Kinase Inhibitor

Many pyrimidine-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been explored as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Dipeptidyl Peptidase-4 (DPP4), which are targets in cancer and type 2 diabetes, respectively.[8][9]

Given its structural similarity to known kinase inhibitors, this compound hydrochloride could serve as a valuable scaffold or starting material for the development of novel kinase inhibitors.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a generalized signaling pathway where a pyrimidine derivative could act as a kinase inhibitor, leading to the inhibition of cell proliferation. This is a representative pathway, and the specific target of this compound hydrochloride would require experimental validation.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.

References

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. 4-(Aminomethyl)pyrimidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 3. americanelements.com [americanelements.com]

- 4. US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds - Google Patents [patents.google.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-pyrimidine methanamine and its derivatives are emerging as a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a particular focus on their anticancer and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is therefore central to numerous biological processes.[1][2][3] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

This guide focuses specifically on derivatives of this compound, a class of compounds characterized by a methylamine (B109427) group at the 4-position of the pyrimidine ring. While research on this specific scaffold is still developing, initial findings suggest significant potential, particularly in the realm of enzyme inhibition.

Biological Activities and Therapeutic Potential

The primary biological activity identified for derivatives of this compound is in the domain of enzyme inhibition. Notably, N-substituted derivatives have shown promise as inhibitors of deubiquitinating enzymes (DUBs), which are critical regulators of protein stability and have been implicated in various diseases, including cancer.

Anticancer Activity: USP1/UAF1 Deubiquitinase Inhibition

A significant breakthrough in the exploration of this compound derivatives has been the identification of N-benzyl-2-phenylpyrimidin-4-amine analogs as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[2][3] This deubiquitinase plays a crucial role in the DNA damage response, and its inhibition represents a promising strategy for cancer therapy.

The inhibitory activity of these compounds is directly correlated with their ability to induce an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key substrate of USP1/UAF1, and subsequently decrease cancer cell survival.[2][3]

Table 1: In Vitro Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives against USP1/UAF1 [2][3]

| Compound ID | R Group | IC50 (µM) |

| 12 | Phenyl | 3.7 |

| 16 | 4-pyridyl | 1.9 |

| 17 | 3-pyridyl | 1.1 |

IC50 values represent the concentration of the compound required to inhibit 50% of the USP1/UAF1 deubiquitinase activity in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-substituted 4-(aminomethyl)pyrimidine Derivatives

A common synthetic route to N-substituted 4-(aminomethyl)pyrimidine derivatives involves the reaction of a suitable 2,4-dichloropyrimidine (B19661) with various commercially available heterocyclic and aromatic methanamines, followed by a Suzuki coupling reaction.[2][3]

Protocol 1: Synthesis of N-((Pyrimidin-4-yl)methyl)aniline Derivatives

-

Step 1: Nucleophilic Substitution. To a solution of 2,4-dichloro-5-methylpyrimidine (B13550) in DMF, add an equimolar amount of the desired (aryl)methanamine and triethylamine (B128534) (Et3N). Heat the reaction mixture to 100°C for 18 hours. Monitor the reaction progress by LC-MS.

-

Step 2: Work-up. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Suzuki Coupling. To the crude intermediate from Step 2, add a suitable boronic acid (e.g., 2-isopropylphenyl boronic acid) and a palladium catalyst (e.g., Pd(PPh3)4) in a microwave reactor. Heat the reaction at 150°C for 30 minutes.

-

Step 4: Purification. Purify the final product by silica (B1680970) gel chromatography. Characterize the purified compound using 1H NMR, 13C NMR, and mass spectrometry.[2][3]

General synthetic workflow for N-substituted 4-(aminomethyl)pyrimidine derivatives.

In Vitro USP1/UAF1 Deubiquitinase Inhibition Assay

The inhibitory potency of the synthesized compounds against the USP1/UAF1 complex can be determined using a fluorescence-based assay.

Protocol 2: USP1/UAF1 Inhibition Assay

-

Reagents: Purified USP1/UAF1 enzyme complex, fluorogenic ubiquitin-rhodamine110 substrate, assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Procedure: a. In a 384-well plate, add the test compound to the assay buffer. b. Add the USP1/UAF1 enzyme complex and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the ubiquitin-rhodamine110 substrate. d. Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for rhodamine110).

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

Workflow for the in vitro USP1/UAF1 deubiquitinase inhibition assay.

Signaling Pathways

The primary signaling pathway implicated for the anticancer activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives is the DNA damage response pathway, through the inhibition of the USP1/UAF1 deubiquitinase complex.

Inhibition of the USP1/UAF1 complex by this compound derivatives disrupts the DNA damage response pathway.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors have revealed several key insights:

-

Substitution on the Benzyl Moiety: Introduction of a phenyl group at the 4-position of the benzylamine (B48309) is well-tolerated.[2][3]

-

Heterocyclic Replacements: Replacing the phenyl ring with pyridine (B92270) rings can enhance potency, with the 3-pyridyl analog showing the highest activity in the initial series.[2][3]

Further SAR exploration is warranted to optimize the potency and pharmacokinetic properties of this promising class of inhibitors.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The discovery of their potent inhibitory activity against the USP1/UAF1 deubiquitinase complex highlights their potential as targeted anticancer drugs.

Future research should focus on:

-

Expansion of the SAR: Synthesizing and evaluating a broader range of N-substituted derivatives to improve potency and selectivity.

-

Elucidation of Other Biological Targets: Investigating the activity of this scaffold against other enzyme families, such as kinases, to identify new therapeutic opportunities.

-

In Vivo Efficacy Studies: Advancing the most promising compounds into preclinical animal models to assess their in vivo efficacy and safety profiles.

-

Exploration of Signaling Pathways: Conducting further mechanistic studies to fully understand the downstream effects of inhibiting USP1/UAF1 and to identify potential biomarkers for patient selection.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of next-generation targeted therapies.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Pyrimidine Methanamine Interactions with Cyclin-Dependent Kinase 2 (CDK2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 4-pyrimidine methanamine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention.[1][2] This document details the methodologies for computational analysis, presents quantitative interaction data, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and CDK2

The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. Its derivatives have been extensively studied as potential inhibitors of several protein kinases, including CDK2. In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding these interactions at a molecular level, guiding the design of more potent and selective inhibitors.[3][4]

CDK2, a serine/threonine protein kinase, forms complexes with cyclins E and A to regulate the G1/S and S phases of the cell cycle.[1][5] The aberrant activity of the CDK2/cyclin E complex, in particular, can lead to uncontrolled cell proliferation, a hallmark of cancer.[6] Therefore, inhibiting CDK2 is a promising strategy for cancer therapy.

Quantitative Interaction Data

The following table summarizes the inhibitory activities (IC50) and binding affinities of various pyrimidine (B1678525) derivatives against CDK2, as reported in the literature. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) of these compounds.

| Compound ID | Structure | Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference |

| Compound 15 | Pyrazolo[3,4-d]pyrimidine derivative | CDK2/cyclin A2 | 0.061 ± 0.003 | - | [7][8] |

| Compound 17 | (4-Pyrazolyl)-2-aminopyrimidine derivative | CDK2 | 0.00029 | - | [6] |

| NU6027 | 4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine | CDK2/cyclin A3 | 2.2 ± 0.6 | - | [9] |

| Compound 4g | Pyrimidine derivative with p-fluoro substitution | CDK2 (antioxidant assay) | 98.5 (µg/ml) | - | |

| Compound 4b | Pyrimidine derivative with p-hydroxy substitution | CDK2 (antioxidant assay) | 117.8 (µg/ml) | - | |

| Compound 4c | Pyrimidine derivative | CDK2 | - | -7.9 | |

| Compound 4a | Pyrimidine derivative | CDK2 | - | -7.7 | |

| Compound 4h | Pyrimidine derivative | CDK2 | - | -7.5 | |

| Compound 4b | Pyrimidine derivative | CDK2 | - | -7.4 | |

| Designed Compound e | Novel pyrimidine derivative | CDK2 | < 5.0 | -11.0 | [10] |

| Designed Compound h | Novel pyrimidine derivative | CDK2 | < 5.0 | -10.9 | [10] |

| Designed Compound j | Novel pyrimidine derivative | CDK2 | < 5.0 | -10.8 | [10] |

| Designed Compound l | Novel pyrimidine derivative | CDK2 | < 5.0 | -10.8 | [10] |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments used to model the interactions between this compound derivatives and CDK2.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[3][4]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB ID: 6GUE or similar).[10]

-

Prepare the protein using software such as Discovery Studio or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing residues or side chains.

-

Define the binding site, typically the ATP-binding pocket, by creating a grid box around the co-crystallized ligand or by using site-finding algorithms.

-

-

Ligand Preparation:

-

Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw.

-

Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina, Glide, or PyRx.[10]

-

Run the docking simulation with the prepared receptor and ligands. The software will generate multiple binding poses for each ligand.

-

Analyze the results based on the docking score (binding energy) and the interactions observed (e.g., hydrogen bonds, hydrophobic interactions). The pose with the lowest binding energy is typically considered the most favorable.

-

-

Visualization and Analysis:

-

Visualize the docked poses and interactions using molecular visualization software like PyMOL or Chimera.

-

Analyze the key amino acid residues involved in the interaction with the pyrimidine core and its substituents. For CDK2, key residues in the ATP-binding site include Leu83, Lys33, and Asp145.[7][11]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[12][13]

Protocol:

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values).

-

Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.[11]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its structural and physicochemical properties. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

-

-

Model Development:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a QSAR model that correlates the calculated descriptors with the biological activity.[12]

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.

-

Key statistical parameters to evaluate the model include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for the test set (Pred_R²).[11]

-

-

Interpretation:

-

Analyze the contribution of different descriptors to the model to understand which molecular properties are important for the desired biological activity. This provides insights for designing new, more potent compounds.

-

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and its inhibition by this compound derivatives.

In Silico Drug Discovery Workflow

The following diagram outlines a general workflow for the in silico discovery and optimization of this compound derivatives as CDK2 inhibitors.

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular modelling on small molecular CDK2 inhibitors: an integrated approach using a combination of molecular docking, 3D-QSAR and pharmacophore modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular modeling studies to characterize N-phenylpyrimidin-2-amine selectivity for CDK2 and CDK4 through 3D-QSAR and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data for 4-Pyrimidine Methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological and safety data for 4-Pyrimidine Methanamine and its close structural analogs. It is intended for informational purposes for research, scientific, and drug development professionals. The information herein is not exhaustive and should not be used as a substitute for a comprehensive safety assessment. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, adhering to all applicable safety guidelines and regulations.

Introduction

This compound is a heterocyclic organic compound with a pyrimidine (B1678525) core functionalized with a methanamine group. This structure is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. A thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and the development of new chemical entities. This guide summarizes the available safety data, provides insights into its potential toxicological properties based on structurally related compounds, and outlines standard experimental protocols for its assessment.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| CAS Number | 45588-79-2 | [1] |

| Appearance | Colorless solid (predicted) | [2] |

| Solubility | Soluble in water | [2] |

| Synonyms | (Pyrimidin-4-yl)methanamine, 4-(Aminomethyl)pyrimidine | [1] |

Toxicological Data

Direct experimental toxicological data for this compound is limited in the public domain. Much of the available safety information is derived from the Safety Data Sheet (SDS) for its hydrochloride salt and from predictive data for structurally similar compounds.

Acute Toxicity

No experimental acute toxicity data (e.g., LD50) for this compound is readily available. However, a predicted acute oral toxicity value for a structurally related compound, 4-amino-5-aminomethyl-2-methylpyrimidine , is available.

| Compound | Test | Species | Route | LD50 | Source |

| 4-amino-5-aminomethyl-2-methylpyrimidine | Predicted LD50 | Rat | Oral | 2.9232 mol/kg | [3] |

Note: This value is a computational prediction for a different, though structurally related, molecule and should be interpreted with caution. Experimental determination of the acute toxicity of this compound is necessary for an accurate assessment.

Irritation and Sensitization

Safety data sheets for the hydrochloride salt of this compound indicate that it is a hazardous substance with the potential to cause skin and eye irritation.

| Endpoint | Classification | Hazard Statement |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

No data is currently available regarding the skin sensitization potential of this compound.

Genotoxicity and Mutagenicity

There is no specific experimental data on the genotoxicity or mutagenicity of this compound. Standard assays such as the Ames test, chromosomal aberration test, and in vivo micronucleus test would be required to evaluate these endpoints.

Repeated Dose Toxicity

Information on the potential effects of repeated or prolonged exposure to this compound is not currently available.

Carcinogenicity, Reproductive, and Developmental Toxicity

There are no available studies to assess the carcinogenic, reproductive, or developmental toxicity of this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be necessary to establish a comprehensive safety profile for this compound. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a sequential test that uses a minimum number of animals to estimate the LD50.

-

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are acclimated to laboratory conditions before the test.

-

Dosage: A starting dose is selected based on available information or structure-activity relationships. Dosing is sequential, with the outcome of the previously dosed animal informing the dose for the next. The dose progression factor is typically 1.7.

-

Procedure:

-

A single animal is dosed with the starting concentration.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

-

This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

References

Navigating the Solubility Landscape of 4-Pyrimidine Methanamine: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-pyrimidine methanamine, a crucial building block in pharmaceutical and chemical synthesis. Geared towards researchers, scientists, and professionals in drug development, this document provides a consolidated overview of available solubility data, detailed experimental protocols for solubility determination, and a discussion of the compound's behavior in various solvent systems.

Introduction to this compound

This compound, also known as 4-(aminomethyl)pyrimidine, is a heterocyclic amine of significant interest in medicinal chemistry. Its pyrimidine (B1678525) core is a key pharmacophore found in numerous biologically active compounds, including antiviral and anticancer agents. The solubility of this compound is a critical parameter that influences its handling, formulation, and bioavailability in drug discovery and development processes. Understanding its behavior in different solvents is paramount for designing efficient synthetic routes and developing effective drug delivery systems.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound in a wide range of organic and inorganic solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility for pyrimidine derivatives and qualitative data available for structurally similar compounds, a general solubility profile can be inferred.

Generally, the solubility of pyrimidine derivatives is influenced by factors such as the polarity of the solvent, temperature, and the presence of functional groups capable of hydrogen bonding. For amine-containing compounds like this compound, solubility is also significantly affected by the pH of the medium. In acidic solutions, the amine group is protonated, forming a more soluble salt.

The following table summarizes the anticipated qualitative solubility of this compound in various common solvents. It is important to note that this information is based on data for closely related compounds, such as 4-Amino-5-aminomethyl-2-methylpyrimidine, and should be confirmed by experimental determination for precise quantitative values.[1]

| Solvent | Solvent Type | Predicted Qualitative Solubility |

| Water | Polar Protic | Slightly Soluble[1] |

| Methanol | Polar Protic | Slightly Soluble (solubility increases with heat)[1] |

| Ethanol | Polar Protic | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[1] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |

| Chloroform | Nonpolar | Likely Sparingly Soluble |

| Ethyl Acetate | Moderately Polar | Likely Sparingly Soluble |

| Tetrahydrofuran (THF) | Moderately Polar | Likely Soluble |

| 1,4-Dioxane | Moderately Polar | Likely Soluble |

| Acidic Aqueous Solutions (e.g., dil. HCl) | Polar Protic | Soluble |

| Basic Aqueous Solutions (e.g., dil. NaOH) | Polar Protic | Slightly Soluble |

This table is intended as a guideline. Experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The gravimetric method, also known as the shake-flask method, is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4]

Gravimetric Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected high-purity solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution using a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in units of g/100 mL or mol/L.

The following diagram illustrates the workflow for the gravimetric solubility determination method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2][4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.

-

pH: As a basic compound, the solubility of this compound is expected to be highly pH-dependent. In acidic environments, the amino group will be protonated, forming a more polar and thus more water-soluble salt.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle of solubility. Polar solvents are generally better at dissolving polar solutes, while nonpolar solvents are more effective for nonpolar solutes. This compound possesses both polar (amino and pyrimidine nitrogen atoms) and nonpolar (aromatic ring) characteristics, leading to varying degrees of solubility in a range of solvents.

-

Hydrogen Bonding: The ability of the amino group and the nitrogen atoms in the pyrimidine ring to act as hydrogen bond acceptors, and the amino group to act as a hydrogen bond donor, will influence its solubility in protic solvents like water and alcohols.

The logical relationship between these factors and the resulting solubility is depicted in the following diagram.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding of its expected solubility behavior and the experimental means to determine it accurately. The provided protocols and diagrams offer a practical framework for researchers working with this important synthetic intermediate. Further experimental studies are encouraged to populate a comprehensive and publicly available database of its solubility in a wider array of solvents and conditions, which would be invaluable to the scientific community.

References

A Technical Guide to 4-Pyrimidine Methanamine for Researchers and Drug Development Professionals

Introduction: 4-Pyrimidine methanamine, also known as (pyrimidin-4-yl)methanamine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its pyrimidine (B1678525) core is a privileged scaffold found in numerous biologically active compounds, particularly as a key structural component of various kinase inhibitors. This technical guide provides an in-depth overview of commercially available this compound, its applications in the synthesis of bioactive molecules, detailed experimental protocols, and relevant signaling pathways.

Commercially Available this compound and Its Hydrochloride Salt

For researchers and drug development professionals, sourcing high-quality starting materials is crucial. This compound is commercially available from a number of reputable suppliers, primarily as its hydrochloride salt, which often exhibits improved stability and handling characteristics. The table below summarizes the product specifications from several key suppliers to facilitate easy comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| MedChemExpress | This compound | 45588-79-2 | C₅H₇N₃ | 109.13 | Not specified | 100 mg, 250 mg, 500 mg, 1 g, 5 g |

| Cayman Chemical | This compound (hydrochloride) | 45588-79-2 | C₅H₇N₃ • HCl | 145.6 | ≥98% | 50 mg, 100 mg, 500 mg, 1 g |

| Santa Cruz Biotechnology | This compound (hydrochloride) | 1138011-17-2 | C₅H₇N₃ • HCl | 145.59 | Not specified | Inquire |

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the purine (B94841) ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. This compound serves as a valuable starting material for the synthesis of substituted pyrimidine derivatives that can be further elaborated into potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

General Synthetic Strategies

Two common synthetic transformations involving the primary amine group of this compound are N-acylation and reductive amination. These reactions allow for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting compounds.

A general workflow for the synthesis of a potential kinase inhibitor starting from this compound is depicted below. This process typically involves the initial formation of an amide or a secondary amine, followed by subsequent coupling reactions to build the final complex molecule.

Key Signaling Pathways

The development of kinase inhibitors is often targeted at specific signaling pathways that are dysregulated in disease. Two such pathways that are relevant to pyrimidine-based inhibitors are the JAK-STAT and Aurora Kinase pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention.[3][4]

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division.[5] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability.[6] Consequently, inhibitors of Aurora kinases are being actively pursued as potential anti-cancer therapeutics.[7][8][9]

Experimental Protocols

The following are representative, generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the formation of an amide bond by reacting this compound with a carboxylic acid.

Materials:

-

This compound hydrochloride

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and the organic base (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add this compound hydrochloride (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Reductive Amination with this compound

This protocol outlines a general method for the synthesis of a secondary amine by reacting this compound with an aldehyde or ketone.[10][11][12][13]

Materials:

-

This compound hydrochloride

-

Aldehyde or ketone of interest

-

Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride)[11][13]

-

Anhydrous solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol)

-

Acetic acid (catalytic amount, if needed)

Procedure:

-

Dissolve this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent.

-

If the hydrochloride salt is used, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Disclaimer: The information provided in this technical guide is for research and development purposes only. All chemical reactions should be performed in a well-ventilated fume hood by qualified personnel, following all necessary safety precautions.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. apexbt.com [apexbt.com]

- 6. rupress.org [rupress.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

CAS number and molecular formula of 4-Pyrimidine methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrimidine methanamine, also known as (pyrimidin-4-yl)methanamine, is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with a methanamine group. This molecule serves as a valuable synthetic intermediate in the development of pharmacologically active compounds. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of this compound, presenting available data in a structured format to support research and development endeavors.

Chemical and Physical Properties

This compound is commercially available primarily as a free base and as a hydrochloride salt. The fundamental properties are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride | Reference(s) |

| CAS Number | 45588-79-2 | 1138011-17-2 | [1][2] |

| Molecular Formula | C₅H₇N₃ | C₅H₇N₃•HCl | [1][3] |

| Molecular Weight | 109.13 g/mol | 145.6 g/mol | [1][3] |

| Appearance | Colorless solid or liquid | Crystalline solid | [2][3] |

| Solubility | Soluble in water | Data not available | [2] |

| λmax | Data not available | 244 nm | [3] |

| Boiling Point | 224.3±15.0 °C (Predicted) | Data not available | |

| Density | 1.138±0.06 g/cm³ (Predicted) | Data not available | |

| pKa | 7.46±0.29 (Predicted) | Data not available |

Synthesis of this compound

A representative synthesis could start from 4-cyanopyrimidine. The reduction of the nitrile group to a primary amine can be achieved using various reducing agents.

Representative Experimental Protocol (Hypothetical):

To a solution of 4-cyanopyrimidine (1.0 eq) in an appropriate solvent such as anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether, a reducing agent like lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound. Further purification may be achieved by chromatography or distillation.

Below is a conceptual workflow for this synthesis.

Biological Activity and Potential Applications

The pyrimidine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] While specific biological data for this compound is sparse in publicly available literature, its structural motif suggests potential as a building block for kinase inhibitors and other targeted therapies.

The broader class of aminopyrimidines has been explored for various therapeutic targets. For instance, derivatives have been investigated as BACE1 inhibitors for Alzheimer's disease, CDK2 inhibitors for cancer therapy, and PLK4 inhibitors with antiproliferative activity.[5][6][7][8]